molecular formula C24H22N2O2 B12506220 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole

Cat. No.: B12506220
M. Wt: 370.4 g/mol
InChI Key: DPPQMGTZLCMJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d][1,3]oxazole moieties connected via a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate indeno[1,2-d][1,3]oxazole derivatives with a cyclobutyl-containing reagent under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indeno[1,2-d][1,3]oxazole moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is unique due to its cyclobutyl linkage, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMGTZLCMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.